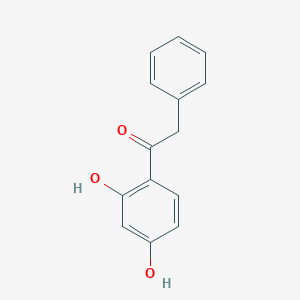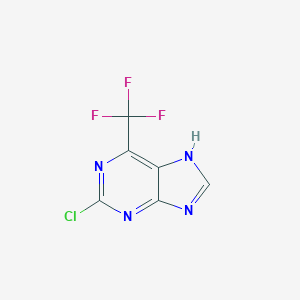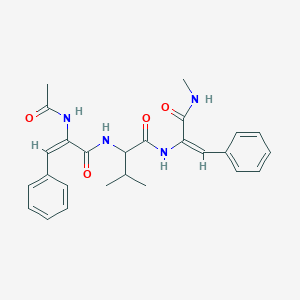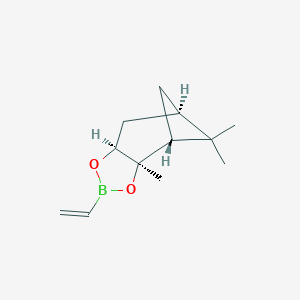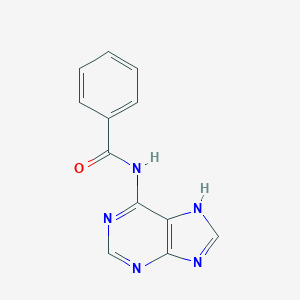
N6-Benzoyladenine
Vue d'ensemble
Description
N6-Benzoyladenine is a compound that comprises an adenine moiety and is a potent inhibitor of bromodomain-containing protein 4 (BRD4) . It modulates tumor necrosis factor α (TNF-α) levels and elicits cytotoxicity in liver and ileum cancer cells . It may serve as a potential candidate agent for cancer chemotherapy .
Synthesis Analysis
N6-Benzoyladenine is used in the organic synthesis of adenine derivative molecules such as bicyclic adenine nucleoside via a condensation reaction between L-threo-pentofuranose derivative 1 and 6-N-benzoyladenine . It is also used to produce oxy-peptide nucleic acids .Molecular Structure Analysis
The molecular formula of N6-Benzoyladenine is C12H9N5O . It has a molecular weight of 239.23 g/mol . The InChI string is InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H, (H2,13,14,15,16,17,18) .Chemical Reactions Analysis
N6-Benzoyladenine is used in the organic synthesis of adenine derivative molecules such as bicyclic adenine nucleoside via a condensation reaction between L-threo-pentofuranose derivative 1 and 6-N-benzoyladenine . It is also used to produce oxy-peptide nucleic acids .Physical And Chemical Properties Analysis
N6-Benzoyladenine has a density of 1.494 g/cm3 . It has a melting point of 242-244°C . It is insoluble in water . The refractive index is 1.76 .Applications De Recherche Scientifique
Organic Synthesis
N6-Benzoyladenine is utilized in the organic synthesis of adenine derivative molecules. It is involved in the synthesis of bicyclic adenine nucleoside through a condensation reaction with L-threo-pentofuranose derivatives. This compound also plays a role in producing oxy-peptide nucleic acids .
Cancer Chemotherapy
This compound has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression. N6-Benzoyladenine modulates tumor necrosis factor α (TNF-α) levels and exhibits cytotoxicity in liver and ileum cancer cells, suggesting its potential as an agent for cancer chemotherapy .
Epigenetic Research
In epigenetic research, N6-Benzoyladenine is studied for its interaction with BRD4, a protein that binds to acetylated lysines in histones. This interaction is significant for developing therapeutic agents for diseases such as cancer and inflammatory diseases .
Antioxidative Stress Applications
Research indicates that N6-Benzoyladenine exhibits antioxidant properties. It has potential applications in preventing and treating diseases connected with oxidative stress in the skin, such as psoriasis .
Agricultural Applications
There is evidence that exogenously applied N6-Benzoyladenine can influence plant growth and development. Studies have explored its effects on grain yield, nitrogen use efficiency, photosynthetic production, and nitrogen partitioning efficiency in crops .
Mécanisme D'action
Target of Action
N6-Benzoyladenine primarily targets the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play key roles in gene transcription regulation. By inhibiting BRD4, N6-Benzoyladenine can modulate gene expression and impact various cellular processes .
Mode of Action
N6-Benzoyladenine acts as a potent inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the normal function of BRD4, leading to changes in gene transcription .
Biochemical Pathways
The inhibition of BRD4 by N6-Benzoyladenine impacts several biochemical pathways. One key pathway is the modulation of tumor necrosis factor α (TNF-α) levels . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction .
Pharmacokinetics
It is known that the compound is soluble in warm ethanol , suggesting that it may be well-absorbed in the gastrointestinal tract if administered orally
Result of Action
The inhibition of BRD4 by N6-Benzoyladenine has several cellular effects. It has been shown to elicit cytotoxicity in liver and ileum cancer cells . By modulating TNF-α levels, it can also influence inflammatory responses . These effects suggest that N6-Benzoyladenine may serve as a potential candidate agent for cancer chemotherapy .
Safety and Hazards
N6-Benzoyladenine is a chemical compound that needs to be handled with care. It is recommended to keep the product and empty container away from heat and sources of ignition . It is also recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear during handling .
Orientations Futures
N6-Benzoyladenine has shown potential in the prevention and treatment of many diseases connected with oxidative stress in skin, for example, psoriasis . It has also been suggested that the level of m6A methylation and its regulatory factors are closely associated with the occurrence and disease progression in gliomas . The m6A methylation is expected to become a potential therapeutic target for gliomas in the near future .
Propriétés
IUPAC Name |
N-(7H-purin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJXZVKXNSFHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193112 | |
| Record name | Benzamide, N-1H-purin-6-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyladenine | |
CAS RN |
4005-49-6 | |
| Record name | 6-Benzamidopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4005-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-1H-purin-6-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1H-Purin-6-yl-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BENZAMIDOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQB2WI1II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N6-benzoyladenine commonly used for in a research setting?
A1: N6-benzoyladenine is primarily utilized as a building block in nucleoside and nucleotide synthesis. [, , , , , , , , ] This is because its benzoyl group serves as a protecting group for the exocyclic amino group of adenine during chemical reactions. []
Q2: What is the role of N6-benzoyladenine in the synthesis of polynucleotide analogues?
A2: N6-benzoyladenine plays a crucial role as a precursor in synthesizing polynucleotide analogues, particularly those containing modified sugar moieties such as 1,3-dioxane or 1,4-dioxane. [] These analogues are valuable tools for studying nucleic acid structure and function.
Q3: How is N6-benzoyladenine employed in the synthesis of nucleoside analogues?
A3: N6-benzoyladenine is coupled with various modified sugars to create nucleoside analogues. For instance, it has been used to synthesize 3'-C-ethynyl pyranonucleosides [], 4'-hydroxymethyl derivatives of 2',3'-anhydronucleosides [], and optically active nucleoside analogues with a 1,4-dioxane ring. [] These analogues are explored for their potential antiviral and cytostatic activities. [, ]
Q4: What challenges are associated with using N6-benzoyladenine in glycosylation reactions?
A4: One challenge is the potential for N-3 to N-9 ribosyl migration during the glycosylation of N6-benzoyladenine with glycosyl halides. [] This can lead to the formation of both 3- and 9-ribosyl derivatives, impacting the yield of the desired product. []
Q5: Has N6-benzoyladenine been investigated for any specific biological activity?
A5: Yes, recent research has explored N6-benzoyladenine derivatives as potential BRD4 inhibitors. [] BRD4 is a protein implicated in various cellular processes, and its inhibition holds therapeutic promise for diseases like cancer.
Q6: What is the significance of the stereochemistry at the C2 position of sugar moieties when reacting with N6-benzoyladenine?
A6: The stereochemistry at the C2 position of the sugar moiety can significantly influence the outcome of reactions with N6-benzoyladenine. For example, oxidation of methyl 5-O-benzyl-2-deoxy-2-fluoro-α-D-pentofuranosides can lead to epimerization at C2, impacting the stereochemical outcome of subsequent glycosylation reactions with N6-benzoyladenine. []
Q7: How is N6-benzoyladenine used in the development of novel oligonucleotide analogues?
A7: N6-benzoyladenine can be incorporated into oligonucleotide analogues, such as those containing a polyvinyl alcohol backbone. [] In these analogues, nucleic bases like N6-benzoyladenine are grafted onto the polymer backbone via spacers, creating modified oligonucleotides for various applications.
Q8: Can you provide an example of a specific nucleoside analog synthesized using N6-benzoyladenine and its reported activity?
A8: 9-(S)-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is an example of a nucleoside analog synthesized using N6-benzoyladenine as a starting material. [] HPMPA is known for its antiviral activity.
Q9: How does the use of N6-benzoyladenine contribute to the development of "constrained" nucleoside analogs?
A9: N6-benzoyladenine has been employed in synthesizing tricyclo-deoxynucleoside analogs, which possess constrained conformational flexibility due to the presence of a tricyclic sugar moiety. [] These constrained analogs offer valuable insights into the structure-activity relationships of nucleosides and can lead to the development of more potent and selective therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


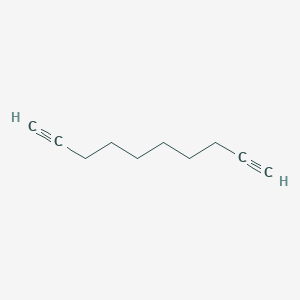
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)


![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
